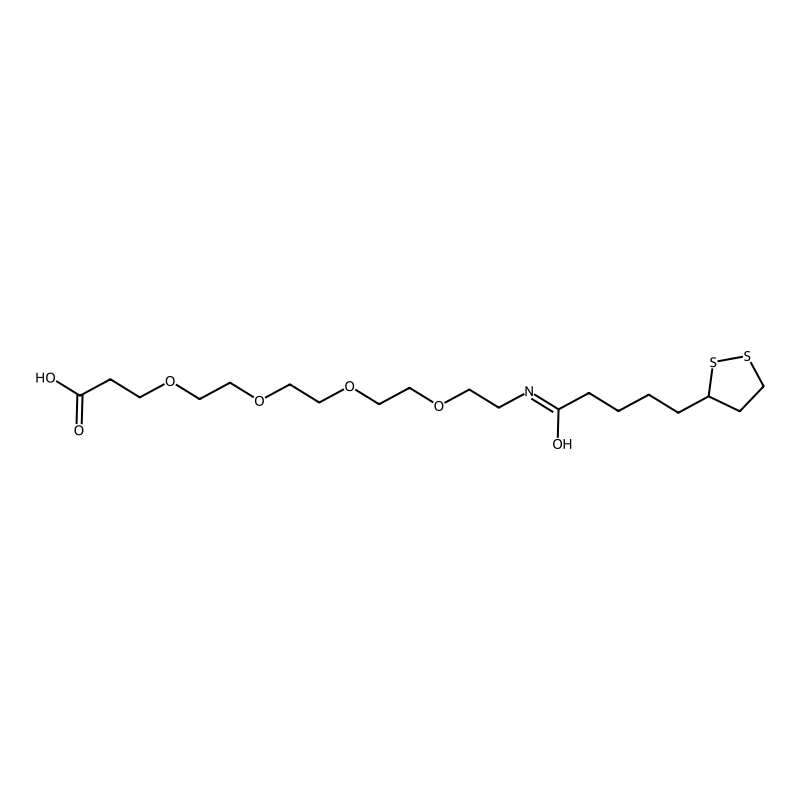

Lipoamido-PEG4-acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Lipoic acid (LA) is a versatile antioxidant that has been used in the treatment of various oxidation–reduction diseases over the past 70 years . Owing to its large five-membered ring tension, the dynamic disulfide bond of LA is highly active, enabling the formation of poly (lipoic acid) (PLA) via ring-opening polymerization (ROP) .

Lipoamido-PEG4-acid is a specialized compound that integrates a lipoic acid moiety with a polyethylene glycol (PEG) chain, culminating in a terminal carboxylic acid group. Its molecular formula is with a molecular weight of approximately 453.61 g/mol. The presence of the lipoic acid component, which contains sulfur atoms, enhances its biochemical functionality, particularly in biological systems where it acts as a co-factor in the citric acid cycle. The hydrophilic PEG segment significantly improves the solubility of the compound in aqueous environments, making it suitable for various biochemical applications .

- Target Protein Binding: The lipoic acid group of the linker binds to a specific protein domain on the target protein [].

- E3 Ligase Recruitment: The other end of the linker is conjugated to a molecule that can recruit E3 ubiquitin ligases, cellular machinery responsible for protein degradation [].

- Ubiquitination & Degradation: The E3 ligase recognizes the target protein complex and attaches ubiquitin tags, marking the protein for degradation by the proteasome, a cellular protein disposal unit [].

- Wearing appropriate personal protective equipment (PPE) like gloves and eye protection.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to institutional guidelines.

- Formation of Amide Bonds: The terminal carboxylic acid can react with primary amines in the presence of coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC), leading to stable amide bonds.

- Oxidation and Reduction: The lipoamide moiety may undergo reduction to yield thiols, while the carboxylic acid can be oxidized under specific conditions .

- Substitution Reactions: The carboxylic acid can also engage in substitution reactions, forming esters or other derivatives depending on the reagents used.

Lipoamido-PEG4-acid exhibits notable biological activity primarily through its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that facilitate targeted protein degradation by recruiting E3 ubiquitin ligases to specific target proteins, effectively leveraging the ubiquitin-proteasome system within cells. This mechanism allows for selective degradation of proteins that are implicated in various diseases, including cancers and neurodegenerative disorders .

The synthesis of Lipoamido-PEG4-acid involves several key steps:

- Activation of Lipoic Acid: The lipoic acid component is activated using coupling agents like DCC or EDC.

- Coupling with PEG: The activated lipoic acid is then reacted with a PEG chain that has a terminal hydroxyl group. This reaction typically occurs in an organic solvent such as dichloromethane under inert conditions to prevent oxidation.

- Purification: The resulting product is purified using techniques like column chromatography to achieve high purity levels necessary for biological applications .

Lipoamido-PEG4-acid finds utility in various fields:

- Drug Development: Used as a linker in PROTACs for targeted protein degradation.

- Bioconjugation: Facilitates the modification of biomolecules to enhance solubility and stability.

- Research Tools: Employed in studies related to protein interactions and cellular mechanisms due to its ability to selectively degrade target proteins .

Lipoamido-PEG4-acid shares structural similarities with several related compounds, which include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Lipoamido-PEG3-alcohol | Contains a lipoamide moiety with an alcohol group | More hydrophobic due to the alcohol group |

| Lipoamido-PEG24-acid | Longer PEG chain with a carboxylic acid | Potentially improved solubility |

| Lipoamido-PEG6-acid | Similar structure but with different PEG length | Different solubility and reactivity |

Lipoamido-PEG4-acid stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly effective as a linker in PROTAC applications compared to its shorter or longer counterparts .

The synthesis of Lipoamido-PEG4-acid, with molecular formula C19H35NO7S2 and molecular weight of 453.61 g/mol, requires careful consideration of esterification methodologies that preserve the critical disulfide bond structure while achieving high conjugation efficiency [2]. The compound integrates a lipoic acid moiety containing two sulfur atoms connected by a disulfide bond with a polyethylene glycol chain, culminating in a terminal carboxylic acid group .

Carbodiimide-Mediated Esterification

The most widely employed strategy for lipoic acid-polyethylene glycol conjugation utilizes carbodiimide chemistry, specifically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 4-dimethylaminopyridine (DMAP) [8] [9]. This approach involves the activation of the carboxylic acid group of lipoic acid through the formation of an intermediate O-acylisourea species, which subsequently reacts with the hydroxyl groups of polyethylene glycol derivatives [8]. The reaction typically proceeds under mild conditions at room temperature in dichloromethane or dimethylformamide solvent systems over 12-24 hours [8] [9].

Research findings demonstrate that this methodology achieves yields ranging from 60-85% while maintaining the integrity of the disulfide bond [8]. The water-soluble lipoic acid-polyethylene glycol conjugates synthesized through this approach exhibit enhanced solubility characteristics compared to the parent lipoic acid molecule [8] [9]. The esterification reaction has been confirmed through infrared spectroscopy and proton nuclear magnetic resonance spectroscopy analysis [8] [9].

Enzymatic Esterification Approaches

Lipase-catalyzed esterification represents an environmentally sustainable alternative for lipoic acid-polyethylene glycol conjugation [3] [19] [21]. Candida antarctica lipase B has demonstrated particular effectiveness in catalyzing esterification reactions between carboxylic acids and alcohols under mild conditions [19]. The enzymatic approach operates optimally at temperatures between 37-50°C in organic solvent systems, with reaction times extending from 2-24 hours depending on substrate concentration and enzyme loading [19] [21].

The lipase-catalyzed methodology offers several advantages including high selectivity, reduced side product formation, and preservation of sensitive functional groups [3] [19]. However, limitations include restricted substrate scope and generally slower reaction rates compared to chemical methods [19]. Enhanced esterification activity has been achieved through the formation of polyethylene glycol-lipase complexes and molecular imprinting techniques, which improve both catalytic activity and thermostability [21].

Alternative Esterification Methodologies

Silver salt-mediated esterification provides an effective approach for challenging conjugation reactions [20]. This methodology involves the preparation of silver salts of amino acids followed by esterification in dry benzene under reflux conditions for 24-48 hours [20]. While effective for difficult esterifications, this approach requires the use of toxic solvents and complex workup procedures [20].

Potassium fluoride-mediated esterification in dimethylformamide at 50°C for 40 hours offers good compatibility with sensitive substrates but suffers from extended reaction times and limited scalability [20]. Anhydride formation strategies utilizing carboxylic acid anhydrides with DMAP catalysis provide high reactivity particularly suitable for hindered alcohols, though potential side reactions and anhydride preparation requirements present challenges [20].

| Strategy | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide-mediated esterification | EDCI/EDC, DMAP, DCM/DMF | Room temperature, 12-24h | Mild conditions, high yield, preserves disulfide bonds | Side reactions possible, purification needed |

| Lipase-catalyzed esterification | Lipase (e.g., Candida antarctica lipase B), organic solvent | 37-50°C, 2-24h | Environmentally friendly, high selectivity | Limited substrate scope, slower reaction |

| Anhydride formation | Carboxylic acid anhydrides, DMAP, organic solvent | Room temperature, 12-24h | High reactivity, good for hindered alcohols | Potential side reactions, anhydride preparation required |

| Silver salt-mediated esterification | Silver salt of amino acid, dry benzene | Reflux, 24-48h | Effective for difficult esterifications | Toxic solvent, complex workup |

| Potassium fluoride-mediated esterification | Potassium fluoride, DMF | 50°C, 40h | Good for sensitive substrates | Long reaction time, limited scalability |

Catalytic Systems for Disulfide Bond Preservation

The preservation of disulfide bond integrity during Lipoamido-PEG4-acid synthesis represents a critical challenge, as the cyclic disulfide moiety is essential for biological activity [2] [10]. The lipoic acid component contains two sulfur atoms at positions C6 and C8 connected by a disulfide bond, which can exist in higher oxidation states and is susceptible to reduction or oxidation under harsh reaction conditions [2].

Carbodiimide-DMAP Catalytic Systems

The combination of carbodiimides with DMAP provides an effective catalytic system that preserves disulfide bond integrity [8] [9]. EDCI paired with DMAP operates through carbodiimide activation followed by nucleophilic catalysis, maintaining disulfide bonds while achieving yields of 60-85% [8]. The optimal conditions involve dichloromethane or dimethylformamide solvents at 0°C to room temperature over 12-24 hours [8] [9].

Dicyclohexylcarbodiimide (DCC) with DMAP represents an alternative carbodiimide system, though it typically achieves slightly lower yields of 55-80% due to the formation of insoluble dicyclohexylurea byproducts [15]. The mechanism involves the same carbodiimide activation pathway with nucleophilic catalysis, preserving disulfide integrity under mild conditions [15].

Aminium/Uronium Activation Systems

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with diisopropylethylamine (DIEA) provides superior activation efficiency with yields ranging from 70-90% [25]. This system operates through aminium/uronium activation mechanisms that preserve disulfide bonds while enabling rapid coupling reactions in dimethylformamide at 0°C to room temperature over 4-12 hours [25].

The aminium/uronium activation approach minimizes side reactions and provides excellent functional group tolerance, making it particularly suitable for sensitive substrates containing disulfide bonds [25]. The system demonstrates superior performance in peptide synthesis applications where disulfide bond preservation is critical [25].

Enzymatic Catalytic Preservation

Lipase enzymes provide inherent disulfide bond preservation capabilities through their mild operational conditions and high selectivity [19] [21]. The enzymatic catalysis occurs in organic solvent systems at physiological temperatures (37-50°C) and near-neutral pH conditions (7-8), which are compatible with disulfide bond stability [19]. Yields typically range from 40-75%, though enhanced activity can be achieved through enzyme modification and immobilization techniques [21].

The formation of polyethylene glycol-lipase complexes with molecular imprinting demonstrates enhanced esterification activity and thermostability compared to native enzymes [21]. This approach maintains disulfide bond integrity while improving catalytic efficiency and operational stability [21].

Disulfide Bond Formation and Isomerization Catalysis

Research on disulfide bond formation mechanisms reveals that catalytic systems must balance oxidative and reductive environments to preserve existing disulfide bonds while preventing unwanted isomerization [10] [17]. DsbA-type proteins serve as model catalysts for understanding disulfide bond formation, demonstrating that oxidative folding depends on specific catalytic systems rather than spontaneous processes [17].

The catalytic activity of protein-disulfide isomerase requires a conformationally flexible substrate-binding domain, highlighting the importance of maintaining proper structural integrity during synthetic modifications [10]. These findings inform the selection of catalytic systems that preserve disulfide bonds during chemical conjugation reactions [10] [17].

| Catalytic System | Mechanism | Effect on Disulfide | Optimal Conditions | Yield Range |

|---|---|---|---|---|

| EDCI/DMAP | Carbodiimide activation with nucleophilic catalysis | Preserves disulfide integrity | DCM/DMF, 0°C to RT, 12-24h | 60-85% |

| DCC/DMAP | Carbodiimide activation with nucleophilic catalysis | Preserves disulfide integrity | DCM, 0°C to RT, 12-24h | 55-80% |

| HATU/DIEA | Aminium/uronium activation | Preserves disulfide integrity | DMF, 0°C to RT, 4-12h | 70-90% |

| Lipase enzymes | Enzymatic catalysis | Preserves disulfide integrity | Organic solvent, 37-50°C, pH 7-8 | 40-75% |

| Transition metal catalysts | Metal-coordinated activation | Potential redox interference | Varies by metal, often requires inert atmosphere | 50-85% |

Purification Techniques for PEGylated Derivatives

The purification of Lipoamido-PEG4-acid and related PEGylated derivatives presents unique challenges due to the heterogeneous nature of PEGylation reactions and the need to separate target products from unreacted starting materials, side products, and positional isomers [5] [11] [18] [23]. The purification strategy must address both the separation of PEGylated conjugates from unreacted protein and the fractionation of PEGylated conjugates based on their degree of PEGylation [11] [23].

Ion Exchange Chromatography

Ion exchange chromatography represents the most widely utilized technique for PEGylated protein purification, encompassing both anion exchange and cation exchange methodologies [23]. The PEGylation process alters the superficial charge of proteins through charge shielding effects, generating weak electrostatic interactions with chromatographic resins [23]. When PEGylation occurs on charged amino acid residues such as lysine or arginine, the residue becomes neutralized, consequently altering the isoelectric point of the conjugated protein [23].

Research demonstrates that ion exchange chromatography enables simultaneous separation of native proteins, unreacted polyethylene glycol, mono- and multi-PEGylated species, and positional isomers [23]. The technique achieves high resolution separation capabilities, making it particularly suitable for analytical and preparative applications [23]. However, buffer optimization requirements and limited binding capacity present challenges for large-scale applications [23].

Size Exclusion Chromatography

Size exclusion chromatography provides a gentle separation technique based on molecular size differences between PEGylated and non-PEGylated species [5] [23]. This methodology is particularly effective for final polishing steps where harsh conditions must be avoided [23]. The technique operates under mild conditions that preserve protein structure and activity while achieving good separation of differently sized PEGylated derivatives [5].

The primary limitations of size exclusion chromatography include sample dilution effects and limited binding capacity, which restrict its applicability for large-scale purification processes [23]. Additionally, the relatively modest resolution compared to other chromatographic techniques limits its utility for separating closely related PEGylated species [5] [23].

Hydrophobic Interaction Chromatography

Hydrophobic interaction chromatography exploits the phase transition properties of polyethylene glycol in the presence of lyotropic salts to achieve separation based on apparent hydrophobicity differences [23]. PEGylated proteins exhibit increased hydrophobic character compared to unmodified proteins under high salt conditions, enabling effective separation [23]. This technique demonstrates particular effectiveness for separating PEGylated conjugates from unreacted proteins [23].

The methodology requires salt removal steps and may induce protein aggregation under high salt conditions [23]. Despite these limitations, hydrophobic interaction chromatography provides a valuable tool for PEGylated protein purification, particularly when combined with other separation techniques [23].

Aqueous Two-Phase Systems

Aqueous two-phase systems offer a scalable, cost-effective approach for high-throughput purification of PEGylated derivatives [11] [23]. This technique relies on the partitioning behavior of PEGylated and non-PEGylated species between two immiscible aqueous phases, typically formed by polyethylene glycol and salt solutions [11]. The method achieves effective separation while maintaining protein stability and activity [11].

Research on cytochrome c PEGylated forms demonstrates that aqueous two-phase systems based on polyethylene glycol and potassium phosphate buffer enable single-step separation of PEGylated conjugates from unreacted protein [11]. Multi-step processes can achieve high purities of 96.5% for native protein, 85.8% for mono-PEGylated species, and 99.0% for di-PEGylated species [11]. The process addresses both efficient separation and recycling of unreacted proteins and aqueous biphasic system phases [11].

Membrane-Based Purification

Ultrafiltration and diafiltration provide highly scalable membrane-based separation techniques for PEGylated derivative purification [5] [18] [23]. These methodologies enable continuous processing capabilities and demonstrate excellent industrial applicability [18]. Membrane-based hybrid methods convert PEGylated proteins to micellar forms through addition of lyotropic salts, enabling retention by microfiltration membranes while washing out soluble impurities [18].

The technique achieves rapid and scalable purification, with precise salt removal enabling fractionation of different PEGylated forms including mono-PEGylated and di-PEGylated species [18]. However, membrane fouling and limited selectivity present operational challenges that require careful process optimization [18] [23].

| Technique | Principle | Advantages | Disadvantages | Industrial Applicability |

|---|---|---|---|---|

| Ion Exchange Chromatography (IEX) | Charge-based separation | High resolution, separates positional isomers | Buffer optimization required, limited capacity | High |

| Size Exclusion Chromatography (SEC) | Size-based separation | Gentle conditions, good for final polishing | Dilution of sample, limited capacity | Medium |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity-based separation | Separates based on PEG-induced hydrophobicity | Salt removal required, potential aggregation | Medium |

| Aqueous Two-Phase Systems (ATPS) | Partitioning between two immiscible phases | Scalable, cost-effective, high throughput | Complex optimization, additional processing steps | High |

| Ultrafiltration/Diafiltration | Size-based membrane separation | Scalable, continuous processing possible | Membrane fouling, limited selectivity | Very High |

Scalability Challenges in Industrial Synthesis

The industrial-scale synthesis of Lipoamido-PEG4-acid encounters significant challenges that must be addressed to achieve economically viable production [12] [19] [23]. These challenges encompass reaction engineering considerations, process optimization requirements, and downstream processing limitations that collectively impact the feasibility of large-scale manufacturing [12] [19].

Reaction Volume Limitations

Scaling up chemical synthesis reactions from laboratory to industrial scale introduces fundamental challenges related to reaction volume limitations and associated mass transfer effects [12] [19]. Laboratory-scale syntheses typically operate in volumes ranging from milliliters to liters, while industrial processes require volumes of hundreds to thousands of liters [12]. This dramatic scale increase affects reaction kinetics, heat transfer efficiency, and mixing patterns, potentially leading to reduced yields and product quality [12].

Research on continuous amide formation demonstrates that productivity can be significantly enhanced through process optimization, achieving volumetric productivities of 100 g L⁻¹ h⁻¹, which represents 4 to 100 times higher productivity than literature procedures [19]. The implementation of continuous plug flow reactors enables better control of reaction conditions and improved scalability compared to batch processes [19].

Industrial implementation strategies include the utilization of plug flow reactors and microreactors for critical synthesis steps, which provide better heat and mass transfer characteristics [15] [19]. These approaches require high initial capital investment but offer lower operating costs and improved product consistency [19].

Heat Transfer Efficiency

Heat transfer limitations become particularly pronounced in large-scale reactors, where the surface area to volume ratio decreases significantly compared to laboratory-scale equipment [21]. Inadequate heat transfer can result in reaction hotspots, leading to side reactions, product degradation, and reduced yield [21]. The esterification reactions involved in Lipoamido-PEG4-acid synthesis are often exothermic, requiring careful temperature control to maintain product quality [8] [21].

Enhanced esterification activity and thermostability studies demonstrate that temperature control is critical for maintaining enzymatic activity in lipase-catalyzed reactions [21]. Improved heat exchangers and controlled addition strategies help mitigate heat transfer limitations [21]. Industrial implementation involves jacketed reactors with enhanced temperature control systems to maintain optimal reaction conditions [21].

Mixing Efficiency

Effective mixing becomes increasingly challenging as reactor volumes increase, potentially leading to incomplete reactions and impurity formation [12] [21]. Poor mixing can result in concentration gradients within the reactor, causing variable reaction conditions and reduced product uniformity [12]. The viscosity of polyethylene glycol-containing reaction mixtures further complicates mixing requirements [6].

Advanced impeller designs and static mixers provide improved mixing efficiency in large-scale reactors [12]. Ultrasonic assistance and high-efficiency mixers represent industrial implementation strategies that enhance mass transfer and reaction homogeneity [21]. These approaches require medium capital investment but provide higher yields and improved product quality [21].

Purification Throughput

Downstream processing represents a significant bottleneck in industrial-scale synthesis, as traditional chromatographic purification methods suffer from limited throughput and high operating costs [23]. The purification of PEGylated derivatives requires separation of multiple species with similar physicochemical properties, necessitating high-resolution separation techniques [23].

Membrane-based separations and continuous chromatography offer solutions to purification throughput limitations [18] [23]. Simulated moving bed chromatography and membrane cascade systems provide industrial-scale purification capabilities with significantly improved productivity [18] [23]. These technologies require high initial investment but offer substantial operating cost reductions over time [23].

Disulfide Bond Integrity Maintenance

Maintaining disulfide bond integrity during large-scale synthesis presents unique challenges related to process control and environmental conditions [4] [10] [17]. The lipoic acid disulfide bond is susceptible to reduction under certain conditions, potentially leading to product degradation and reduced quality [4] [10]. Large-scale processes must implement stringent control measures to preserve disulfide bond integrity throughout synthesis and purification [17].

Optimized reaction conditions and antioxidant addition strategies help maintain disulfide bond stability [4]. Controlled atmosphere processing, reducing agent addition, and comprehensive process monitoring represent industrial implementation approaches [4] [17]. These measures require medium capital investment but provide higher product value through improved quality and stability [4].

| Challenge | Impact | Mitigation Strategy | Industrial Implementation | Cost Implications |

|---|---|---|---|---|

| Reaction volume limitations | Reduced yield and productivity | Continuous flow reactors, reactor design optimization | Plug flow reactors, microreactors for critical steps | High initial investment, lower operating costs |

| Heat transfer efficiency | Reaction hotspots, side reactions | Improved heat exchangers, controlled addition | Jacketed reactors with improved temperature control | Medium investment, improved product quality |

| Mixing efficiency | Incomplete reaction, impurities | Advanced impeller designs, static mixers | High-efficiency mixers, ultrasonic assistance | Medium investment, higher yields |

| Purification throughput | Process bottlenecks, increased costs | Membrane-based separations, continuous chromatography | Simulated moving bed chromatography, membrane cascades | High investment, significant operating cost reduction |

| Disulfide bond integrity | Product degradation, reduced quality | Optimized reaction conditions, antioxidant addition | Controlled atmosphere, reducing agents, process monitoring | Medium investment, higher product value |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.